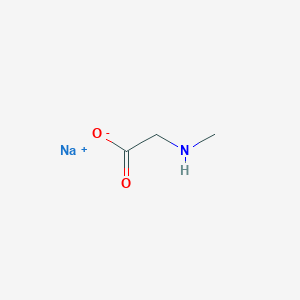

sodium;2-(methylamino)acetate

Description

Properties

IUPAC Name |

sodium;2-(methylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.Na/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFONQSOSYEWCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-decyl-3-methylimidazolium chloride can be synthesized through the alkylation of 1-methylimidazole with decyl chloride. The reaction typically occurs in an organic solvent such as acetonitrile or toluene under reflux conditions .

Industrial Production Methods: The industrial production of 1-decyl-3-methylimidazolium chloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-decyl-3-methylimidazolium chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or nitrate.

Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium bromide or silver nitrate in aqueous or organic solvents.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride.

Major Products Formed:

Substitution Reactions: Products like 1-decyl-3-methylimidazolium bromide or 1-decyl-3-methylimidazolium nitrate.

Oxidation and Reduction Reactions: Various oxidized or reduced forms of the imidazolium ring.

Scientific Research Applications

1-decyl-3-methylimidazolium chloride has a wide range of applications in scientific research:

Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.

Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.

Medicine: Explored for its role in enhancing the solubility and stability of pharmaceutical compounds.

Industry: Utilized in the production of ionic liquids, which are used in various industrial processes such as extraction, separation, and catalysis.

Mechanism of Action

The mechanism of action of 1-decyl-3-methylimidazolium chloride involves its interaction with various molecular targets. The imidazolium ring can interact with biological membranes, altering their permeability and stability. This interaction can lead to antimicrobial effects by disrupting the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Sodium 2-(methylamino)acetate

- Synonyms: Sodium sarcosinate, Sodium N-methylglycinate, Glycine, N-methyl-, sodium salt

- CAS No.: 4316-73-8

- Molecular Formula : C₃H₆NNaO₂

- Molecular Weight : 111.08 g/mol

- Structural Features: Comprises a glycine backbone with a methyl group substituted on the amino nitrogen, forming a zwitterionic structure stabilized by sodium .

Comparison with Structurally Similar Compounds

Sodium Chloroacetate (CAS 3926-62-3)

- Molecular Formula : C₂H₃ClO₂·Na

- Molecular Weight : 136.48 g/mol

- Key Features : Chlorine substitution at the α-carbon, enhancing electrophilicity.

- Applications : Intermediate in herbicide synthesis (e.g., glyphosate).

- Safety : Highly toxic; causes severe skin/eye irritation and requires immediate first aid (e.g., 15-minute flushing) .

Sodium 2-((Hydroxymethyl)amino)acetate (CAS N/A)

Methyl 2-(Methylamino)phenoxy Acetate Hydrochloride (CAS 1461714-23-7)

N,N-Dimethylglycine Hydrochloride (CAS 107-97-1)

Methyl 2-Phenylacetoacetate (CAS 16648-44-5)

- Molecular Formula : C₁₁H₁₂O₃

- Molecular Weight : 192.2 g/mol

- Key Features: Phenyl and ketone groups, enabling keto-enol tautomerism.

- Applications : Forensic marker in amphetamine synthesis .

Comparative Analysis Table

Key Research Findings

- Reactivity Trends: Sodium 2-(methylamino)acetate exhibits higher nucleophilicity than N,N-dimethylglycine due to its single methyl substitution, enhancing its utility in peptide coupling reactions .

- Toxicity Profile : Sodium chloroacetate is significantly more hazardous than sodium sarcosinate, with acute oral LD₅₀ values of 150 mg/kg (rat) vs. >2,000 mg/kg, respectively .

- Functional Group Impact: The hydroxymethyl group in Sodium 2-((hydroxymethyl)amino)acetate improves water solubility, making it preferable for aqueous-phase biochemical assays compared to sarcosinate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.